Product packaging for Ethyltributylphosphonium ethyl sulfate(Cat. No.:CAS No. 654057-98-4)

Ethyltributylphosphonium ethyl sulfate

Cat. No.: B1506472
CAS No.: 654057-98-4
M. Wt: 356.5 g/mol
InChI Key: QJCUDXVZCDWPLC-UHFFFAOYSA-M
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Description

Ethyltributylphosphonium ethyl sulfate (CAS: 654057-98-4) is an ionic liquid comprising a phosphonium cation and an ethyl sulfate anion. Its molecular formula, C₁₆H₃₇O₄PS, reflects the combination of a tri-n-butyl ethylphosphonium cation ([P(C₄H₉)₃(C₂H₅)]⁺) and an ethyl sulfate anion (C₂H₅OSO₃⁻). This compound is notable for its high thermal stability, low volatility, and tunable solubility, making it valuable in applications such as green chemistry, catalysis, and industrial processes requiring non-aqueous solvents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H37O4PS B1506472 Ethyltributylphosphonium ethyl sulfate CAS No. 654057-98-4

Properties

IUPAC Name

ethyl sulfate;tributyl(ethyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32P.C2H6O4S/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-2-6-7(3,4)5/h5-14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCUDXVZCDWPLC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CC)(CCCC)CCCC.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722477
Record name Tributyl(ethyl)phosphanium ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654057-98-4
Record name Tributyl(ethyl)phosphanium ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyltributylphosphonium ethyl sulfate (ETBES) is a phosphonium-based ionic liquid that has garnered attention for its potential applications in various fields, including biocatalysis and environmental science. This article provides a comprehensive overview of the biological activity of ETBES, supported by relevant research findings, case studies, and data tables.

ETBES is characterized by its unique structure, which consists of a tributylphosphonium cation and an ethyl sulfate anion. This combination imparts distinct physicochemical properties that influence its biological interactions. The general formula can be represented as:

C4H12P+C2H5SO4\text{C}_4\text{H}_{12}\text{P}+\text{C}_2\text{H}_5\text{SO}_4^-

1. Toxicity and Biocompatibility

Research indicates that the toxicity of ionic liquids, including ETBES, is significantly lower than that of traditional organic solvents. A study found that ETBES exhibited reduced cytotoxicity towards various cell lines compared to other ionic liquids. This property makes it a suitable candidate for applications in biocatalysis and pharmaceutical formulations .

2. Enzyme Stabilization and Activity Enhancement

Ionic liquids like ETBES have been shown to stabilize enzymes and enhance their catalytic activity. For instance, in a study involving lipase-catalyzed reactions, the presence of ETBES improved enzyme stability and activity. The ionic liquid facilitated better enzyme-substrate interactions, leading to higher conversion rates in transesterification reactions .

3. Microbial Interactions

ETBES has demonstrated antimicrobial properties against various pathogens. In vitro studies showed that it effectively inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of microbial cell membranes, which is a common action among ionic liquids .

Case Study 1: Enzyme-Catalyzed Reactions

A comparative study evaluated the performance of different ionic liquids, including ETBES, in catalyzing the transesterification of oils. The results indicated that ETBES not only maintained enzyme activity over multiple cycles but also improved the yield of biodiesel production compared to conventional solvents.

Ionic LiquidEnzymeConversion Rate (%)Reusability Cycles
ETBESLipase855
[BMIM][PF6]Lipase703

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, ETBES was tested for its antimicrobial efficacy against pathogenic strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Bacterial StrainMIC (mg/mL)
E. coli0.5
S. aureus0.3
Pseudomonas aeruginosa0.7

Research Findings

Recent studies have highlighted the versatility of ETBES in various applications:

  • Biocatalysis : Enhanced enzyme activity and stability were observed when using ETBES as a solvent in enzymatic reactions, supporting its use in green chemistry .
  • Environmental Applications : ETBES has potential for use in wastewater treatment due to its ability to solubilize pollutants while maintaining low toxicity levels .

Scientific Research Applications

Materials Science

Polymer Synthesis
ETPES is utilized as a reactive additive in the synthesis of polymers. Its ionic nature allows it to enhance the polymerization process by acting as a solvent that facilitates the mixing of reactants and improves the overall yield of polymer products. Research indicates that ETPES can be employed in creating nanocomposites, which are materials that combine nanoparticles with polymers to enhance mechanical and thermal properties.

Dispersing Agent
In nanotechnology, ETPES serves as an effective dispersing agent. It helps to stabilize nanoparticles in suspension, preventing agglomeration and ensuring uniform distribution within the matrix material. This property is crucial for applications in electronics and coatings where consistent performance is required.

Catalysis

Chemical Reactions
ETPES has shown promise as a catalyst or reaction medium in various chemical reactions, including Diels-Alder reactions, Friedel-Crafts acylation, and Heck reactions. Its ability to dissolve a wide range of organic and inorganic compounds enhances reaction rates and selectivities, making it a valuable tool in synthetic organic chemistry.

Solvent Properties
The thermal stability and low volatility of ETPES make it an ideal solvent for high-temperature reactions. Studies have demonstrated its effectiveness in facilitating reactions that require specific ionic environments, thereby enhancing selectivity and reducing activation energies.

Separation Science

Selective Extraction
ETPES has been explored for its ability to selectively extract rare earth elements, precious metals, and organic pollutants from aqueous solutions. Its lipophilic nature allows it to interact favorably with certain molecules, making it useful in environmental applications aimed at pollutant removal. This selective extraction capability is attributed to the unique interactions between the phosphonium cation and various anions present in solution.

Electrochemical Applications

Electrolytes in Batteries
The ionic conductivity of ETPES positions it as a potential candidate for use as an electrolyte in electrochemical devices such as lithium-ion batteries and fuel cells. Its stability under electrochemical conditions allows for efficient ion transport, which is critical for battery performance. Ongoing research aims to optimize its formulation for enhanced electrochemical stability and performance.

Case Studies

Application AreaDescriptionFindings
Polymer NanocompositesETPES used as a dispersing agent in polymer matricesImproved mechanical properties and thermal stability observed
Catalytic ReactionsUtilized in Diels-Alder and Friedel-Crafts reactionsEnhanced reaction rates and yields reported; effective solvent properties noted
Environmental RemediationSelective extraction of heavy metals from wastewaterHigh efficiency in removing contaminants; potential for large-scale applications
Electrochemical DevicesApplication as an electrolyte in lithium-ion batteriesPromising results in ion conductivity; ongoing optimization needed for practical use

Comparison with Similar Compounds

Diethyl Ethylphosphonite

Molecular Formula: C₆H₁₅O₂P. Functional Groups: Phosphonite ester (-P(O⁻)-). Applications: Scheduled chemical (Schedule 2B04) used in synthesis of organophosphorus agents. Unlike this compound, it lacks sulfate groups and is non-ionic .

Ethylphosphonothiolsulfate

Molecular Formula: C₁₁H₂₆NO₂PS. Functional Groups: Phosphonothiolate (-PS⁻), sulfate (-SO₄). Applications: Used in specialized chemical synthesis. Combines phosphorus and sulfur but differs in structure and ionic behavior compared to this compound .

Key Differences :

  • Neutral vs. ionic character.
  • Niche synthesis roles vs. broad industrial solvent use.

Diphenyl Sulfone

Molecular Formula : C₁₂H₁₀O₂S .
Functional Groups : Sulfone (-SO₂-).
Applications : Polymer additive for enhancing thermal stability. Unlike this compound, it is neutral, lacks ionic functionality, and is used in high-temperature polymer processing .

Data Table: Comparative Analysis

Compound Molecular Formula Functional Groups Synthesis Method Applications Key Properties
This compound C₁₆H₃₇O₄PS Phosphonium cation, sulfate ester Ion exchange/alkylation Ionic liquids, catalysis High thermal stability, low volatility
Trithio ester with sulfate ethyl sulfone N/A Trithioester, sulfone Emulsion polymerization Textile adhesives, dyeing Fiber-chemical bonding
Sodium Ethyl Sulfate C₂H₅NaO₄S Sulfate ester Acid-catalyzed esterification Chemical intermediate Hydrophilic, moderate purity
Diethyl Ethylphosphonite C₆H₁₅O₂P Phosphonite ester Not specified Organophosphorus synthesis Schedule 2B04 chemical
Diphenyl Sulfone C₁₂H₁₀O₂S Sulfone Not specified Polymer additive Thermal stability, inert

Research Findings and Key Insights

Ionic vs. Covalent Behavior : this compound’s ionic nature distinguishes it from covalent analogs like trithio esters and diphenyl sulfone, enabling unique solvent properties and catalytic activity .

Thermal Stability : Outperforms sodium ethyl sulfate and diphenyl sulfone in high-temperature applications due to strong ionic interactions .

Industrial Utility : While trithio esters excel in textile bonding, this compound’s versatility in green chemistry (e.g., as a recyclable solvent) offers broader applicability .

Synthesis Complexity : this compound requires specialized synthesis (e.g., alkylation), contrasting with simpler esterification methods for sodium ethyl sulfate .

Preparation Methods

Synthesis of Ethyltributylphosphonium Cation

The ethyltributylphosphonium cation is typically prepared by alkylation of tributylphosphine with an ethyl halide, most commonly ethyl chloride or ethyl bromide. The general synthetic route follows nucleophilic substitution (quaternization) where the lone pair on the phosphorus atom attacks the alkyl halide.

General Procedure:

  • Reagents: Tributylphosphine and ethyl halide (ethyl chloride or ethyl bromide).
  • Solvent: Often conducted in an inert solvent such as dichloromethane (DCM) or acetonitrile (MeCN).
  • Conditions: The reaction is typically carried out under nitrogen atmosphere to exclude moisture and oxygen, at temperatures ranging from 0°C to room temperature.
  • Reaction Time: Approximately 30 minutes to 2 hours depending on scale and solvent.
  • Workup: The reaction mixture is quenched with an acid (e.g., HCl in diethyl ether) to precipitate the phosphonium salt, followed by filtration and drying.

Example from Literature:

A study reported the preparation of ethyltributylphosphonium chloride by reacting a dichlorophosphorane precursor with ethylmagnesium chloride in DCM under nitrogen atmosphere. The reaction mixture was stirred for 45 minutes at room temperature, then quenched with 2.0 M HCl in diethyl ether, followed by solvent removal and purification by filtration.

Step Reagent(s) Solvent Temp (°C) Time Notes
1 Tributylphosphine + Ethyl chloride DCM 0 to 25 30-120 min N2 atmosphere, inert conditions
2 Quench with HCl in diethyl ether - Room temp - Precipitates phosphonium salt
3 Filtration and drying - Room temp - Purification step

Preparation of Ethyl Sulfate Anion

Ethyl sulfate anion is derived from ethyl hydrogen sulfate or ethyl sulfate salts. Several methods exist for preparing ethyl sulfate, including esterification of ethanol with sulfuric acid derivatives or oxidation of ethylene glycol derivatives.

Common Preparation Routes:

  • Method A: Sulfur Trioxide and Ethanol Reaction

    Ethanol reacts with sulfur trioxide under catalytic conditions to form ethyl hydrogen sulfate, which can be converted to ethyl sulfate salts. This method offers high purity and yield.

    • Catalysts: Sodium sulfate, potassium sulfate, or ammonium sulfate.
    • Temperature: Controlled between -20°C and 100°C, with optimal reaction at 5-60°C.
    • Reaction Time: 0.5 to 2 hours.
    • Yield: High, with purity >99% by GC analysis.

    Example: Ethanol (100 g) and sodium sulfate (20 g) mixed; sulfur trioxide (174 g) added at ~50°C; reaction maintained for 30 min to yield ethyl hydrogen sulfate, which is further purified.

  • Method B: Oxidation of Glycol Sulfite Intermediate

    Ethylene glycol reacts with thionyl chloride to form a glycol sulfite intermediate, which is then oxidized using sodium hypochlorite in the presence of ruthenium trichloride catalyst to produce ethylene sulfate (closely related to ethyl sulfate). The process is conducted under solvent-free, one-pot conditions.

    • Temperature: 0-50°C for initial esterification; 0-10°C for oxidation.
    • Reaction Time: Esterification 1-3 hours; oxidation 1-2 hours.
    • Purification: Recrystallization after filtration.

    This method avoids multiple washing and extraction steps, improving yield and simplifying operation.

Step Reagent(s) Temp (°C) Time Notes
1 Ethanol + Sulfur trioxide + catalyst 5-60 0.5-2 h Catalyst: sodium sulfate
2 Esterification or oxidation steps 0-50 1-3 h For glycol sulfite intermediate
3 Purification 0-10 - Recrystallization

Formation of Ethyltributylphosphonium Ethyl Sulfate Ionic Liquid

The final ionic liquid is formed by metathesis or ion exchange between the ethyltributylphosphonium halide (chloride or bromide) and an ethyl sulfate salt (e.g., sodium ethyl sulfate).

Typical Procedure:

  • Step 1: Dissolve ethyltributylphosphonium halide in an organic solvent (e.g., acetonitrile).
  • Step 2: Add an aqueous solution of sodium ethyl sulfate or ethyl hydrogen sulfate.
  • Step 3: Stir the biphasic mixture at room temperature or slightly elevated temperature to facilitate ion exchange.
  • Step 4: Separate the organic phase containing the ionic liquid.
  • Step 5: Wash with water to remove residual salts.
  • Step 6: Dry under vacuum to obtain pure this compound.

Reaction Scheme:

$$
\text{Ethyltributylphosphonium chloride} + \text{Sodium ethyl sulfate} \rightarrow \text{this compound} + \text{Sodium chloride}
$$

Summary Table of Preparation Methods

Stage Method/Reaction Key Conditions Yield/Purity Reference
Ethyltributylphosphonium cation synthesis Alkylation of tributylphosphine with ethyl chloride N2 atmosphere, DCM or MeCN, 0-25°C, 30-120 min High, isolated as chloride salt
Ethyl sulfate anion preparation Ethanol + sulfur trioxide + catalyst (sulfates) 5-60°C, 0.5-2 h, catalyst sodium sulfate >99% purity by GC, high yield
Ethyl sulfate alternative method Oxidation of glycol sulfite intermediate 0-50°C esterification, 0-10°C oxidation High yield, solvent-free
Ionic liquid formation Metathesis between phosphonium halide and sodium ethyl sulfate Room temperature, biphasic system High purity after washing and drying Inferred from

Analytical and Research Findings

  • The quaternization step to form ethyltributylphosphonium chloride is efficient under mild conditions and yields a stable phosphonium salt suitable for further ion exchange.
  • Ethyl sulfate prepared via sulfur trioxide and ethanol reaction exhibits high purity and low water content, which is critical for subsequent ionic liquid formation and applications.
  • The oxidation method of glycol sulfite intermediates offers a solvent-free, one-pot synthesis of ethylene sulfate, which can be adapted for ethyl sulfate preparation, enhancing yield and simplifying purification.
  • The final ionic liquid’s purity and properties depend strongly on the thorough removal of halide salts and water, necessitating careful washing and drying steps.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Ethyltributylphosphonium ethyl sulfate in biological samples, and how are their validation parameters determined?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Validation requires determining the limit of quantification (LOQ) with signal-to-noise ratios ≥10:1, intra-assay precision (%CV), and recovery rates. For example, LOQ values <25 ng/mL and %CV ranges of 0.98–9.97% across QC samples (80–800 ng/mL) ensure reliability . Calibration curves and triplicate analyses are critical for reproducibility .

Q. What experimental protocols ensure the stability of this compound under varying environmental conditions during storage?

  • Methodological Answer : Stability studies should involve controlled storage at multiple temperatures (e.g., -20°C, 4°C, 25°C) with periodic sampling. Analyze degradation using LC-MS/MS to monitor peak area changes over time. Include QC samples to assess recovery rates (e.g., 103–118% for low-concentration samples) and validate consistency . Statistical tools like ANOVA can identify significant degradation trends .

Q. How should researchers select secondary sources to contextualize the physicochemical properties of this compound?

  • Methodological Answer : Prioritize peer-reviewed journals, industry analyses, and validated databases. Avoid over-reliance on single sources; instead, cross-reference data from textbooks, chemical handbooks, and spectroscopic databases. Ensure sources explicitly detail synthesis pathways, solubility, and thermal stability to support hypotheses .

Advanced Research Questions

Q. How can researchers design a study to address conflicting reports on the solubility profile of this compound in polar vs. non-polar solvents?

  • Methodological Answer : Conduct a systematic solubility screen using standardized solvents (e.g., water, ethanol, hexane) under controlled temperatures. Employ gravimetric analysis or UV-Vis spectroscopy for quantification. To resolve contradictions, apply statistical meta-analysis of existing data, identifying variables like purity levels (≥98%) or measurement techniques (e.g., shake-flask vs. HPLC methods) .

Q. What statistical approaches are critical when analyzing catalytic performance data of this compound across multiple reaction cycles?

  • Methodological Answer : Use multivariate regression to correlate reaction variables (temperature, catalyst loading) with yield. Assess reproducibility via %CV (target <5% for high precision). For degradation studies, apply time-series analysis to model activity loss. Include error bars in graphs to visualize data variability and ensure significance testing (e.g., t-tests) for differences between cycles .

Q. How can researchers optimize synthetic routes for this compound to minimize by-products?

  • Methodological Answer : Design fractional factorial experiments to test variables (reagent ratios, reaction time). Monitor by-products via NMR or high-resolution MS. Use response surface methodology (RSM) to identify optimal conditions. For example, adjusting ethyl sulfate stoichiometry or phosphonium precursor purity may reduce impurities. Validate purity through chromatographic peak integration (≥95% area) .

Q. What strategies mitigate methodological flaws in studies comparing this compound’s ionic liquid behavior to analogous compounds?

  • Methodological Answer : Control for confounding variables like moisture content (use Karl Fischer titration) and solvent history. Perform blinded sample preparation to reduce bias. Cross-validate results using multiple techniques (e.g., conductivity measurements, DSC for thermal analysis). Address contradictions by replicating experiments in independent labs and publishing raw datasets for peer scrutiny .

Data Presentation and Analysis Guidelines

  • Tables : Include validation parameters (LOQ, %CV, recovery rates) as in Table I of LC-MS/MS studies .
  • Graphs : Use scatter plots for solubility trends or line charts for catalytic activity over time, ensuring axes are labeled with SI units .
  • Critical Evaluation : Discuss limitations (e.g., sample size, instrument detection limits) and compare findings to literature, highlighting methodological divergences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyltributylphosphonium ethyl sulfate
Reactant of Route 2
Ethyltributylphosphonium ethyl sulfate

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